2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
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Overview
Description
2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Amino and Chloro Groups: The amino and chloro groups are introduced through selective substitution reactions using appropriate reagents.
Attachment of the Tetrahydro-2H-pyran-4-yl)methyl Group: This step involves the alkylation of the core structure with a tetrahydro-2H-pyran-4-yl)methyl group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: The compound is used in studies related to its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one: A structurally similar compound without the tetrahydro-2H-pyran-4-yl)methyl group.
2-Amino-4-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one: A similar compound with a methyl group instead of the tetrahydro-2H-pyran-4-yl)methyl group.
Uniqueness
The presence of the tetrahydro-2H-pyran-4-yl)methyl group in 2-Amino-4-chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one imparts unique properties to the compound, such as increased stability and specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C12H15ClN4O2 |
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Molecular Weight |
282.72 g/mol |
IUPAC Name |
2-amino-4-chloro-7-(oxan-4-ylmethyl)-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H15ClN4O2/c13-10-8-5-9(18)17(11(8)16-12(14)15-10)6-7-1-3-19-4-2-7/h7H,1-6H2,(H2,14,15,16) |
InChI Key |
CHMLARXFDZEPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2C(=O)CC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
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